molecular formula C14H17NO6S B8079599 Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate

Cat. No.: B8079599
M. Wt: 327.35 g/mol
InChI Key: WJWNHUSQPKHOIB-POHAHGRESA-N
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Description

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate typically involves the reaction of diethyl fumarate with 4-(methoxycarbonyl)thiophen-3-ylamine. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the ester groups would produce the corresponding alcohols.

Scientific Research Applications

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the ester groups can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate
  • Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)succinate

Uniqueness

Diethyl 2-((4-(methoxycarbonyl)thiophen-3-yl)amino)fumarate is unique due to its specific substitution pattern on the thiophene ring and the presence of the fumarate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

diethyl (Z)-2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6S/c1-4-20-12(16)6-10(14(18)21-5-2)15-11-8-22-7-9(11)13(17)19-3/h6-8,15H,4-5H2,1-3H3/b10-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWNHUSQPKHOIB-POHAHGRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NC1=CSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(/C(=O)OCC)\NC1=CSC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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